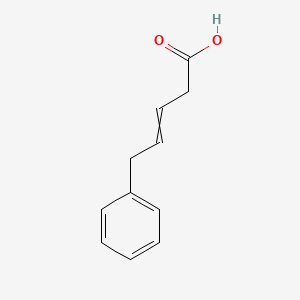

5-phenylpent-3-enoic Acid

説明

5-Phenylpent-3-enoic acid (CAS: 167781-60-4, molecular formula: C₁₁H₁₂O₂, molecular weight: 176.21 g/mol) is an alkenoic acid characterized by a phenyl group at the 5-position and a double bond at the 3-position of the pentenoic acid chain. It is typically synthesized via methods such as irradiation-driven lactonization with diselane catalysts, yielding the (E)-isomer as a colorless liquid (75% yield) . Key spectral data include:

- ¹H NMR (CDCl₃): δ 7.29 (m, 2H), 7.19 (m, 3H), 5.75 (m, 1H), 5.61 (m, 1H), 3.38 (d, J = 6.8 Hz, 2H), 3.10 (dd, J = 0.8, 6.8 Hz, 2H).

- ¹³C NMR (CDCl₃): δ 178.6 (COOH), 139.9, 133.8 (C=C), 128.5–126.1 (aromatic carbons), 38.8, 37.6 (chain carbons) .

This compound is widely studied in photoredox lactonization reactions, where it serves as a model substrate for evaluating catalytic systems .

特性

分子式 |

C11H12O2 |

|---|---|

分子量 |

176.21 g/mol |

IUPAC名 |

5-phenylpent-3-enoic acid |

InChI |

InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-7H,8-9H2,(H,12,13) |

InChIキー |

VWWLQJZGLBUHNN-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CC=CCC(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenylpent-3-enoic acid can be achieved through several methods. One common approach involves the reaction of benzyl chloride with malonic acid in the presence of a base, followed by decarboxylation and dehydration to form the desired product . Another method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with an appropriate ester to yield 5-phenylpent-3-enoic acid .

Industrial Production Methods

Industrial production of 5-phenylpent-3-enoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

化学反応の分析

Lactonization Reactions

Lactonization is a prominent reaction for 5-phenylpent-3-enoic acid, driven by its conjugated double bond and carboxylic acid group.

Selenium-Catalyzed Aerobic Lactonization

Under aerobic conditions with chiral selenium-π-acid catalysts, 5-phenylpent-3-enoic acid undergoes enantioselective lactonization. Key findings include:

The mechanism involves electrophilic selenium species (e.g., seleniranium intermediates) facilitating cyclization via intramolecular nucleophilic attack (Fig. 1) .

Mechanistic Pathway :

-

Electrophilic Activation : Peroxodisulfate (S₂O₈²⁻) oxidizes the selenium catalyst, generating a selenonium intermediate.

-

Cyclization : The carboxylate group attacks the γ-carbon of the activated alkene, forming a six-membered lactone.

-

Catalyst Regeneration : Excess S₂O₈²⁻ regenerates the active selenium species .

Oxidation and Reduction

The double bond and carboxylic acid group enable redox transformations:

Oxidation

-

Alkene Oxidation : Using KMnO₄/H⁺ or CrO₃, the double bond is oxidized to a ketone or epoxide.

-

Carboxylic Acid Derivatives : Strong oxidizers (e.g., HNO₃) yield α-keto acids or CO₂.

Reduction

-

Hydrogenation : H₂/Pd reduces the double bond to produce 5-phenylpentanoic acid.

-

Selective Reduction : NaBH₄ selectively reduces the carboxylic acid to an alcohol under specific conditions.

Biological Interactions

5-Phenylpent-3-enoic acid inhibits microbial enzymes involved in fatty acid biosynthesis, exhibiting MIC values of 16–32 µg/mL against Staphylococcus aureus and Escherichia coli. Its planar structure allows competitive binding to enzyme active sites, disrupting substrate access.

Peroxidase-like Activity

Immobilized selenopeptide catalysts incorporating 5-phenylpent-3-enoic acid derivatives show glutathione peroxidase (GPx)-like activity, reducing H₂O₂ with second-order rate constants up to

(Fig. 2) .

Key Performance Metrics :

-

Catalyst 5e : Achieved 95% DTT oxidation in 6 h (UV assay) .

-

Reusability : Retained 60% activity after three cycles due to selenium overoxidation .

Comparative Reactivity

The compound’s reactivity differs from analogs due to phenyl conjugation:

| Compound | Key Reaction | Rate Relative to 5-Phenylpent-3-enoic Acid |

|---|---|---|

| 4-Pentenoic Acid | Lactonization | 0.3× |

| 3-Phenylpropanoic Acid | Oxidation | 0.8× |

科学的研究の応用

5-phenylpent-3-enoic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of 5-phenylpent-3-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms . Additionally, its structural features allow it to interact with cellular membranes, affecting cell permeability and function .

類似化合物との比較

Structural Analogues

The following compounds share structural similarities with 5-phenylpent-3-enoic acid but differ in substituents or functional groups, leading to distinct physicochemical and reactivity profiles:

Reactivity in Lactonization Reactions

5-Phenylpent-3-enoic acid exhibits unique reactivity under photoredox conditions, outperforming analogues in lactonization efficiency:

Table 2: Lactonization Performance with Chiral Selenium Catalysts

Key Findings :

- The parent compound achieves higher yields (72–81%) compared to analogues like 5-(4-chlorophenyl) derivatives, which suffer from steric and electronic drawbacks .

- Chiral selenium catalysts derived from (−)-borneol or BINOL enhance enantioselectivity but require optimization for er improvement .

Functional Group Impact on Reactivity

- Electron-Withdrawing Groups (e.g., Cl) : Reduce lactonization efficiency by destabilizing cationic intermediates during SDET (Single Electron Transfer) processes .

- Steric Modifications (e.g., C3 Methyl) : Lower reaction rates due to hindered alkene accessibility for anti-addition steps .

- Polar Substituents (e.g., NH₂) : Introduce competing reaction pathways (e.g., intramolecular amidation) that diverge from lactone formation .

Q & A

Q. How can researchers design a robust structure-activity relationship (SAR) study for 5-phenylpent-3-enoic acid analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。